3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid
CAS No.: 1158111-59-1
Cat. No.: VC4400060
Molecular Formula: C14H18O5
Molecular Weight: 266.293
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1158111-59-1 |
|---|---|
| Molecular Formula | C14H18O5 |
| Molecular Weight | 266.293 |
| IUPAC Name | (E)-3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H18O5/c1-4-7-19-14-11(17-2)8-10(5-6-13(15)16)9-12(14)18-3/h5-6,8-9H,4,7H2,1-3H3,(H,15,16)/b6-5+ |
| Standard InChI Key | MULQIWNSVCYELJ-AATRIKPKSA-N |
| SMILES | CCCOC1=C(C=C(C=C1OC)C=CC(=O)O)OC |
Introduction
Structural Characteristics and Physicochemical Properties
The compound’s molecular formula is C₁₄H₁₈O₅, with a molecular weight of 266.293 g/mol and an IUPAC name of (E)-3-(3,5-dimethoxy-4-propoxyphenyl)prop-2-enoic acid. Its structure features:
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A phenyl core with methoxy groups at positions 3 and 5.
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A propoxy group at position 4.
Key Physicochemical Properties
The propoxy group enhances lipophilicity compared to simpler analogs like sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), potentially improving membrane permeability . The (E)-configuration stabilizes the molecule through conjugation, influencing reactivity and biological interactions .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves multi-step organic reactions:
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Phenolic Precursor Modification: A phenolic starting material undergoes sequential alkylation and methoxylation to introduce the propoxy and methoxy groups.
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Condensation Reaction: The modified phenol reacts with malonic acid or its derivatives under basic conditions (e.g., sodium hydride) to form the propenoic acid side chain .
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Purification: Chromatography or recrystallization isolates the (E)-isomer, which predominates due to thermodynamic stability.
Industrial Optimization
Industrial methods employ continuous flow reactors to improve yield and reduce reaction times. Solvents like dimethylformamide (DMF) and temperatures between 60–80°C are typical.
Biological Activities and Mechanisms
Cytotoxic and Antineoplastic Effects
In vitro studies demonstrate submicromolar cytotoxicity against oral (Ca9-22) and colon cancer cells, with tumor-selective indices exceeding 10-fold compared to non-malignant fibroblasts . Proposed mechanisms include:
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Mitochondrial Membrane Potential Disruption: Analogous quaternary ammonium salts (e.g., 4b, 4c) depolarize mitochondria in leukemic cells, triggering apoptosis .
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Cell Cycle Arrest: Derivatives induce transient G2/M phase accumulation, impairing mitosis in cancer cells .
Comparative Analysis with Structural Analogs
| Compound | Substituents | Molecular Weight | Key Bioactivity | Selectivity Index (Cancer vs. Normal Cells) |
|---|---|---|---|---|
| 3-(3,5-Dimethoxy-4-propoxyphenyl)prop-2-enoic acid | 3,5-OMe; 4-OPr; COOH | 266.29 | Tumor-selective cytotoxicity | >10 |
| Sinapic Acid | 3,5-OMe; 4-OH; COOH | 224.21 | Antioxidant, anti-inflammatory | Not reported |
| Ferulic Acid | 3-OMe; 4-OH; COOH | 194.18 | Neuroprotective | Low |
Emerging Applications and Future Directions
Pharmaceutical Development
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Anticancer Agents: Structural optimization to improve selectivity against drug-resistant tumors.
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Neuroinflammation Inhibitors: Leveraging its potential blood-brain barrier permeability .
Agricultural Chemistry
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